1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone
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Overview
Description
1-[4-(Difluoromethoxy)phenyl]-2-(5,6-dihydro-4H-1,3-thiazin-2-yl-2-methylanilino)-1-ethanone is a complex organic compound with a molecular formula of C19H18F2N2O2S . This compound features a difluoromethoxyphenyl group and a thiazinyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-2-(5,6-dihydro-4H-1,3-thiazin-2-yl-2-methylanilino)-1-ethanone involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with 2-amino-5,6-dihydro-4H-1,3-thiazine under specific conditions . The reaction typically requires a catalyst and is conducted in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group. Common reagents used in these reactions include acids, bases, and other organic solvents.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-2-(5,6-dihydro-4H-1,3-thiazin-2-yl-2-methylanilino)-1-ethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazine derivatives and difluoromethoxy-substituted compounds. Compared to these, 1-[4-(difluoromethoxy)phenyl]-2-(5,6-dihydro-4H-1,3-thiazin-2-yl-2-methylanilino)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20F2N2O2S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-methylanilino]ethanone |
InChI |
InChI=1S/C20H20F2N2O2S/c1-14-5-2-3-6-17(14)24(20-23-11-4-12-27-20)13-18(25)15-7-9-16(10-8-15)26-19(21)22/h2-3,5-10,19H,4,11-13H2,1H3 |
InChI Key |
NIAPZFXDWRJNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)C2=CC=C(C=C2)OC(F)F)C3=NCCCS3 |
Origin of Product |
United States |
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